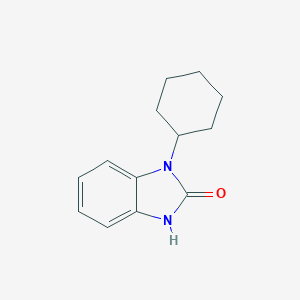

1-Cyclohexyl-3H-1,3-benzodiazol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Cyclohexyl-3H-1,3-benzodiazol-2-one is a chemical compound with the CAS Number: 100615-14-3 and a molecular weight of 216.28 . The IUPAC name for this compound is 1-cyclohexyl-1,3-dihydro-2H-benzimidazol-2-one .

Molecular Structure Analysis

The InChI code for 1-Cyclohexyl-3H-1,3-benzodiazol-2-one is 1S/C13H16N2O/c16-13-14-11-8-4-5-9-12(11)15(13)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,14,16) .Scientific Research Applications

Chemistry and Properties

Research has focused on the fascinating variability in the chemistry and properties of benzothiazole derivatives. These studies have summarized the preparation, properties, and complex compounds of these ligands, including their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. Such comprehensive analysis aids in identifying potential research interests and unknown analogues for future investigations (Boča, Jameson, & Linert, 2011).

Pharmacological Potential

The therapeutic potential of benzothiazoles has been highlighted in several reviews, emphasizing their broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Specifically, 2-arylbenzothiazoles are being investigated as potential antitumor agents, with some compounds already in clinical use for treating various diseases. This underscores the importance of the benzothiazole nucleus in drug discovery and its potential for developing new therapies (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Biological and Synthetic Applications

A detailed review on the structural activity relationship and importance of benzothiazole derivatives in medicinal chemistry revealed that these compounds exhibit a variety of pharmacological activities with less toxic effects. The versatility and enhanced activities of benzothiazole derivatives make them significant moieties in medicinal chemistry, showing potential in anti-viral, anti-microbial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anti-cancer activities (Bhat & Belagali, 2020).

Advanced Synthetic and Catalytic Applications

Furthermore, the field has seen recent advances in the selective catalytic oxidation of cyclohexene, leading to a variety of industrially relevant products. These findings highlight the synthetic value of controlled oxidation reactions for compounds like 1-Cyclohexyl-3H-1,3-benzodiazol-2-one in academic and industrial applications (Cao et al., 2018).

Safety and Hazards

properties

IUPAC Name |

3-cyclohexyl-1H-benzimidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c16-13-14-11-8-4-5-9-12(11)15(13)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPGCWWXPPKEOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C3=CC=CC=C3NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20364712 |

Source

|

| Record name | 1-Cyclohexyl-3H-1,3-benzodiazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclohexyl-3H-1,3-benzodiazol-2-one | |

CAS RN |

100615-14-3 |

Source

|

| Record name | 1-Cyclohexyl-3H-1,3-benzodiazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-amino-2-[[4-(2-carbamoylphenyl)phenyl]methylamino]benzoate](/img/structure/B172536.png)